molecular formula C25H21BrN2O5 B12043716 4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate CAS No. 477729-77-4

4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B12043716
CAS No.: 477729-77-4
M. Wt: 509.3 g/mol
InChI Key: PASXXQGQTJTJQT-JVWAILMASA-N
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Description

4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a unique structure that includes an allyloxy group, a carbohydrazonoyl group, and a bromobenzoate moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Preparation of 4-(Allyloxy)benzoic acid: This can be achieved by reacting 4-hydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate.

    Formation of 4-(Allyloxy)benzoyl chloride: The 4-(Allyloxy)benzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Synthesis of 4-(Allyloxy)benzoyl carbohydrazide: The acyl chloride is reacted with hydrazine hydrate to form the carbohydrazide.

    Coupling with 2-methoxyphenyl 3-bromobenzoate: Finally, the carbohydrazide is coupled with 2-methoxyphenyl 3-bromobenzoate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbohydrazonoyl group can be reduced to form a hydrazine derivative.

    Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides or aldehydes.

    Reduction: Hydrazine derivatives.

    Substitution: Amino or thiol-substituted benzoates.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a drug candidate or a diagnostic tool.

    Industry: It could be used in the development of new polymers, coatings, or other industrial materials.

Mechanism of Action

The mechanism of action of 4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-(Chlorobenzyloxy)benzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
  • 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
  • 4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate

Uniqueness

4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is unique due to the presence of the allyloxy group, which can undergo specific chemical reactions that other similar compounds may not

Properties

CAS No.

477729-77-4

Molecular Formula

C25H21BrN2O5

Molecular Weight

509.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C25H21BrN2O5/c1-3-13-32-21-10-8-18(9-11-21)24(29)28-27-16-17-7-12-22(23(14-17)31-2)33-25(30)19-5-4-6-20(26)15-19/h3-12,14-16H,1,13H2,2H3,(H,28,29)/b27-16+

InChI Key

PASXXQGQTJTJQT-JVWAILMASA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC=C)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC=C)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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